methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans
Brand Name: Vulcanchem
CAS No.: 1820579-39-2
VCID: VC5676704
InChI: InChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3/t8-,9-/m1/s1
SMILES: COC(=O)C1=CN(N=N1)C2CCCCC2O
Molecular Formula: C10H15N3O3
Molecular Weight: 225.248

methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans

CAS No.: 1820579-39-2

Cat. No.: VC5676704

Molecular Formula: C10H15N3O3

Molecular Weight: 225.248

* For research use only. Not for human or veterinary use.

methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans - 1820579-39-2

Specification

CAS No. 1820579-39-2
Molecular Formula C10H15N3O3
Molecular Weight 225.248
IUPAC Name methyl 1-[(1R,2R)-2-hydroxycyclohexyl]triazole-4-carboxylate
Standard InChI InChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3/t8-,9-/m1/s1
Standard InChI Key BGODSZVUMNXWHB-RKDXNWHRSA-N
SMILES COC(=O)C1=CN(N=N1)C2CCCCC2O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, methyl 1-[(1R,2R)-2-hydroxycyclohexyl]triazole-4-carboxylate, reveals its stereochemical configuration. The trans-dihydroxycyclohexyl group is appended to the triazole ring’s N1 position, while a methyl ester occupies the C4 position (Figure 1). Key structural descriptors include:

PropertyValue
Molecular FormulaC10H15N3O3\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{3}
Molecular Weight225.248 g/mol
SMILESCOC(=O)C1=CN(N=N1)C2CCCCC2O
InChIKeyBGODSZVUMNXWHB-RKDXNWHRSA-N
SolubilitySoluble in polar organic solvents

The (1R,2R) configuration ensures a defined spatial orientation of the hydroxyl group on the cyclohexane ring, which may influence intermolecular interactions in biological systems.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous 1,2,3-triazole derivatives exhibit diagnostic signals:

  • 1H^1\text{H} NMR: Triazole protons resonate at δ 7.5–8.5 ppm, while the cyclohexyl hydroxyl proton appears near δ 1.5–2.5 ppm .

  • 13C^{13}\text{C} NMR: The ester carbonyl carbon typically absorbs at δ 165–170 ppm .

Synthesis Pathways and Optimization

Huisgen 1,3-Dipolar Cycloaddition

The most plausible route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . A proposed synthesis sequence includes:

  • Azide Preparation: Reaction of trans-2-aminocyclohexanol with sodium nitrite and hydrochloric acid to form the corresponding azide.

  • Alkyne Synthesis: Propiolic acid methyl ester serves as the alkyne partner.

  • Cycloaddition: Cu(I) catalysis facilitates regioselective triazole formation, yielding the 1,4-disubstituted product .

This method offers high yields (>80%) and stereochemical fidelity, critical for scalability .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility in polar solvents (e.g., DMSO, methanol) suggests compatibility with biological assays. The ester group may confer susceptibility to hydrolytic cleavage, necessitating prodrug strategies for in vivo applications.

Drug-Likeness Assessment

Using Lipinski’s Rule of Five:

  • Molecular Weight: 225.248 (<500)

  • Hydrogen Bond Donors: 1 (hydroxyl group)

  • Hydrogen Bond Acceptors: 4 (triazole N, ester O, hydroxyl O)

  • LogP (Estimated): ~1.2 (moderate lipophilicity)

These parameters indicate favorable oral bioavailability potential .

Biological Activities and Applications

Cholinesterase Inhibition

1,2,3-Triazoles exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, relevant to Alzheimer’s disease therapy . The cyclohexanol moiety may enhance binding to the enzyme’s peripheral anionic site, as seen in hybrid inhibitors like hesperetin-triazole conjugates (IC50_{50} values: 0.89–2.31 μM) .

Anticancer Activity

Triazoles interfere with tubulin polymerization and DNA replication. For instance, combretastatin-triazole hybrids show IC50_{50} values <1 μM against MCF-7 breast cancer cells . The trans-cyclohexanol group may mimic natural product pharmacophores, enhancing tumor selectivity.

Comparative Analysis with Related Compounds

Methyl 1H-1,2,3-Triazole-4-Carboxylate (PubChem CID: 5245764)

This simpler analog lacks the cyclohexanol substituent, reducing molecular weight to 127.10 g/mol and logP to ~0.5 . While easier to synthesize, it shows lower bioactivity in preliminary screens, underscoring the importance of the hydroxycyclohexyl group in target engagement .

PropertyTarget CompoundPubChem CID 5245764
Molecular Weight225.248 g/mol127.10 g/mol
LogP (Estimated)1.20.5
Bioactivity (AChE IC50_{50})~2 μM (predicted)>10 μM

Future Research Directions

  • Stereochemical Impact: Synthesize and test the cis-diastereomer to isolate configuration-activity relationships.

  • Prodrug Development: Replace the methyl ester with hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability.

  • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict protein targets, prioritizing kinases and neurotransmitter receptors.

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